molecular formula C34H41NO16 B12306853 Isoevorine CAS No. 35721-65-4

Isoevorine

Cat. No.: B12306853
CAS No.: 35721-65-4
M. Wt: 719.7 g/mol
InChI Key: GARAEILXWIXANX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Neoevonine is a macrocyclic alkaloid isolated from the plant Euonymus Sieboldiana Blume. It is characterized by the presence of a macrocyclic evoninic acid diester substituted on a highly oxygenated sesquiterpene nucleus

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of neoevonine involves complex organic reactions. One of the key steps includes the formation of a macrocyclic ring structure through esterification reactions. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the macrocyclic structure .

Industrial Production Methods

Industrial production of neoevonine is not well-documented, likely due to its complex structure and the challenges associated with large-scale synthesis

Chemical Reactions Analysis

Types of Reactions

Neoevonine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols .

Scientific Research Applications

    Chemistry: Used as a model compound for studying macrocyclic ring structures and their reactivity.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential therapeutic applications due to its unique structural properties.

    Industry: Possible applications in the synthesis of complex organic molecules.

Comparison with Similar Compounds

Properties

CAS No.

35721-65-4

Molecular Formula

C34H41NO16

Molecular Weight

719.7 g/mol

IUPAC Name

(18,19,21-triacetyloxy-24,25-dihydroxy-3,13,14,25-tetramethyl-6,15,22-trioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl)methyl acetate

InChI

InChI=1S/C34H41NO16/c1-14-15(2)29(42)50-27-24(47-17(4)37)28(49-19(6)39)33(13-45-16(3)36)26(48-18(5)38)23(40)21-25(41)34(33,32(27,8)44)51-31(21,7)12-46-30(43)20-10-9-11-35-22(14)20/h9-11,14-15,21,24-28,41,44H,12-13H2,1-8H3

InChI Key

GARAEILXWIXANX-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(=O)OC2C(C(C3(C(C(=O)C4C(C3(C2(C)O)OC4(COC(=O)C5=C1N=CC=C5)C)O)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.